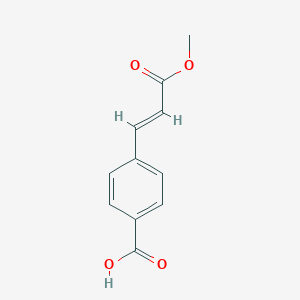

4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Descripción

BenchChem offers high-quality 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQUXRWZRJWTBX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442415 | |

| Record name | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160648-26-0 | |

| Record name | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic Acid

Executive Summary

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a valuable bifunctional organic compound, serving as a critical linker and building block in medicinal chemistry, materials science, and polymer synthesis. Its structure incorporates a rigid phenyl ring functionalized with a carboxylic acid and a methyl acrylate moiety in a para arrangement. This unique architecture allows for orthogonal chemical modifications, making it an attractive scaffold for creating complex molecules. This guide provides an in-depth analysis of the principal synthetic routes for this target molecule, focusing on the Wittig olefination and the Heck cross-coupling reaction. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific application.

Introduction and Molecular Profile

The target molecule, systematically named 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid , possesses a defined stereochemistry at the carbon-carbon double bond, with the (E)-isomer being the thermodynamically more stable and typically desired product. Its utility stems from the two distinct functional groups: the carboxylic acid, which can participate in amide bond formation, esterification, or serve as a coordination site; and the α,β-unsaturated ester (methyl acrylate group), which can undergo Michael addition, polymerization, or saponification.

Table 1: Physicochemical Properties of the Target Compound

| Property | Value | Reference |

| IUPAC Name | 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid | [1] |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| CAS Number | 160648-26-0 | [1] |

| Appearance | Expected to be a white to off-white solid | |

| Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)C(=O)O | [1] |

Retrosynthetic Analysis

The key strategic bond disconnection for the synthesis of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is the olefinic double bond. This retrosynthetic approach logically leads to two powerful and widely adopted carbon-carbon bond-forming reactions.

Caption: Retrosynthetic pathways for the target molecule.

Primary Synthetic Methodologies

The Wittig Olefination Route

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide.[2][3] For our target, this translates to the condensation of 4-formylbenzoic acid with methyl (triphenylphosphoranylidene)acetate.

Principle and Rationale: The choice of a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is crucial. The electron-withdrawing ester group delocalizes the negative charge on the carbanion, making the ylide less reactive but more stable. This stability favors the formation of the thermodynamically preferred (E)-alkene, which is the desired isomer for our target molecule.[4] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[5]

Reaction Mechanism: The mechanism proceeds through a [2+2] cycloaddition between the ylide and the aldehyde, forming a transient oxaphosphetane intermediate. This four-membered ring then collapses, yielding the alkene and triphenylphosphine oxide.

Caption: The mechanism of the Wittig olefination reaction.

Detailed Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-formylbenzoic acid (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Solvent Addition: Add anhydrous toluene (or THF) via cannula to achieve a concentration of approximately 0.2 M with respect to the aldehyde.

-

Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 12-24 hours, or heat to 60-80 °C to expedite the reaction. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification:

-

The primary challenge is the removal of the triphenylphosphine oxide byproduct.[3]

-

Add diethyl ether to the crude residue and stir. Triphenylphosphine oxide has limited solubility and may precipitate, allowing for removal by filtration.

-

Dissolve the remaining residue in a suitable solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to extract the acidic product into the aqueous layer.

-

Separate the layers. Carefully acidify the aqueous layer with 1M HCl until the product precipitates out.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The Heck Cross-Coupling Route

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming substituted alkenes by coupling aryl halides with alkenes.[6] This route involves the reaction of a 4-halobenzoic acid (preferably 4-iodobenzoic or 4-bromobenzoic acid) with methyl acrylate.

Principle and Rationale: The Heck reaction offers excellent functional group tolerance and typically provides high stereoselectivity for the (E)-isomer.[6] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of base, solvent, and ligand (if used) is critical for achieving high yields and preventing side reactions.

Catalytic Cycle: The cycle involves three key steps: (a) Oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) species, (b) Migratory insertion of the alkene into the aryl-palladium bond, and (c) β-hydride elimination to release the alkene product and form a palladium-hydride species, which is then reduced back to Pd(0) by the base.

Caption: The catalytic cycle of the Heck reaction.

Detailed Experimental Protocol:

-

Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-iodobenzoic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable ligand such as triphenylphosphine (PPh₃, 2-10 mol%).

-

Reagent Addition: Add methyl acrylate (1.5-2.0 eq) followed by an anhydrous solvent such as DMF or acetonitrile.

-

Base Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

After cooling, dilute the mixture with water and ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

As with the Wittig route, extract the acidic product into an aqueous basic solution (e.g., NaHCO₃), wash the organic layer to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the product.

-

Collect the solid by filtration and dry. Recrystallization or flash column chromatography can be employed for further purification if necessary.

-

Comparative Analysis of Synthetic Routes

| Feature | Wittig Olefination Route | Heck Cross-Coupling Route |

| Starting Materials | 4-Formylbenzoic acid, stabilized ylide | 4-Halobenzoic acid, methyl acrylate[7] |

| Key Reagents | Phosphorus ylide | Palladium catalyst, base, optional ligand[6] |

| Reaction Temperature | Room temperature to moderate heat | Elevated temperatures (80-120 °C) |

| Atmosphere | Often requires inert atmosphere | Strictly inert atmosphere required |

| Stereoselectivity | Good to excellent for (E)-isomer with stabilized ylides[4] | Excellent for (E)-isomer[6] |

| Byproducts | Triphenylphosphine oxide (stoichiometric) | Stoichiometric amount of amine hydrohalide salt |

| Purification | Can be challenging due to triphenylphosphine oxide removal | Requires removal of residual palladium catalyst |

| Atom Economy | Lower, due to the large phosphine oxide byproduct | Higher, as it is a catalytic process |

Product Characterization

Confirmation of the final product's structure and purity is achieved through standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the benzoic acid ring (two doublets).- Vinylic protons (two doublets, with a large coupling constant, J ≈ 16 Hz, confirming trans geometry).- Methoxy protons (singlet, ~3.8 ppm).- Carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | - Carbonyl carbons for the ester and carboxylic acid (~167 ppm and ~172 ppm).- Aromatic and vinylic carbons in their respective regions. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretches for the acid and ester (~1680-1720 cm⁻¹).- C=C stretch for the alkene (~1640 cm⁻¹).- C-O stretch for the ester (~1170-1280 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass (m/z = 206.0579 for [M]⁺).[1] |

Safety and Handling

-

Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Methyl Acrylate: Is a flammable liquid and a lachrymator.[7]

-

Phosphorus Ylides/Precursors: Methyl bromoacetate is toxic and a lachrymator. Triphenylphosphine is an irritant.

-

Palladium Catalysts: Can be toxic and may be pyrophoric. Handle under an inert atmosphere.

-

Bases: Triethylamine and other amine bases are corrosive and have strong odors.

-

Product: The final product is expected to cause skin and eye irritation and may cause respiratory irritation.[1]

Conclusion

The synthesis of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid can be reliably achieved through both the Wittig olefination and the Heck cross-coupling reaction. The Wittig reaction offers milder conditions but presents a significant challenge in the removal of the stoichiometric triphenylphosphine oxide byproduct. The Heck reaction , while requiring higher temperatures and an inert atmosphere, is often more atom-economical and scalable, with purification focused on removing catalytic amounts of palladium. The choice between these robust methods will depend on the specific laboratory capabilities, scale of the synthesis, and cost considerations of the starting materials. Both pathways reliably deliver the desired (E)-isomer, a critical feature for its application as a well-defined molecular building block.

References

-

PubChem. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

University of California, Irvine. A Solvent Free Wittig Reaction. Available from: [Link]

-

Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

Barnard College, Columbia University. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

-

PubChem. 4-(3-Methoxypropyl)benzoic acid. Available from: [Link]

-

PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Available from: [Link]

-

PubChemLite. 4-(3-methoxy-3-oxopropyl)benzoic acid (C11H12O4). Available from: [Link]

-

ChemBK. 4-Methoxy-3-(3-methoxypropoxyl)benzoic acid. Available from: [Link]

-

ResearchGate. Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. Available from: [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

-

National Institutes of Health. 3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. Available from: [Link]

-

Wikipedia. Methyl acrylate. Available from: [Link]

-

Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available from: [Link]

-

Organic Syntheses Procedure. PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Available from: [Link]

-

Semantic Scholar. The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Available from: [Link]

- Google Patents. US4014925A - Process for preparing methyl acrylate or mixtures of methyl acrylate and acrylic acid.

- Google Patents. KR20210153093A - Acid-catalyzed synthesis of methyl acrylate from acrylic acid and methanol.

-

PubChem. 4-Chlorobenzoic Acid. Available from: [Link]

-

Scientific & Academic Publishing. Synthesis of Methylacrylate and Acrylic Acid Copolymers and Their Application as Materials for Restoration. Available from: [Link]

-

ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available from: [Link]

-

PubChemLite. (e)-4-(3-(2-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid. Available from: [Link]

Sources

- 1. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid | C11H10O4 | CID 10608330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Methyl acrylate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural attributes, predicted lipophilicity, acidity, and solubility of the compound. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, including pKa, the partition coefficient (logP), and thermodynamic solubility. The interplay between these properties and their collective impact on drug discovery and development are discussed, offering a holistic view of the compound's pharmaceutical potential.

Introduction and Compound Overview

4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, also known by its IUPAC name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid, is a bifunctional organic molecule.[1] It incorporates a benzoic acid moiety, a common feature in many pharmacologically active compounds, and a methyl acrylate substituent. This structure presents two key functional groups: a carboxylic acid capable of acting as a hydrogen bond donor and accepting a negative charge, and a methyl ester group which is a hydrogen bond acceptor.

The characterization of its physicochemical properties is a foundational step in any drug development pipeline. Parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility are not merely data points; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties allows scientists to predict a molecule's behavior in biological systems, guide formulation strategies, and anticipate potential liabilities. This guide serves as a practical resource for both understanding the predicted properties of this molecule and applying robust methodologies for their experimental validation.

Compound Identification and Structural Properties

A clear identification of the molecule is paramount for consistency in research and data traceability.

| Identifier | Value | Source |

| IUPAC Name | 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid | PubChem[1] |

| Molecular Formula | C₁₁H₁₀O₄ | PubChem[1] |

| Molecular Weight | 206.19 g/mol | PubChem[1] |

| Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)C(=O)O | PubChem[1] |

| InChIKey | WNQUXRWZRJWTBX-QPJJXVBHSA-N | PubChem[1] |

| CAS Number | 160648-26-0 | PubChem[1] |

Core Physicochemical Properties: A Predictive Analysis

Prior to undertaking resource-intensive experimental work, computational models provide valuable estimates of a compound's properties. These predictions are instrumental in early-stage discovery for filtering large libraries of compounds.

| Property | Predicted Value | Implication in Drug Development |

| XLogP3 | 2.1 | Indicates a balanced lipophilicity, suggesting potential for good membrane permeability without excessive partitioning into lipid bilayers.[1] |

| Hydrogen Bond Donors | 1 | Compliant with common guidelines for oral bioavailability (e.g., Lipinski's Rule of 5).[1] |

| Hydrogen Bond Acceptors | 4 | Compliant with common guidelines for oral bioavailability.[1] |

| Rotatable Bonds | 4 | Suggests a moderate degree of conformational flexibility, which can influence binding to target proteins. |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | Suggests good potential for oral absorption and cell permeability.[1] |

Based on these computed values, 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid exhibits characteristics consistent with "drug-likeness" and is compliant with Lipinski's Rule of 5, making it a promising candidate for further investigation.[2]

Experimental Determination of Key Physicochemical Parameters

While predictions are useful, experimental data is the gold standard for accurate characterization. The following sections detail robust protocols for determining the pKa, logP, and solubility.

Acidity (pKa) Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of a molecule's acidity. For this compound, the carboxylic acid group is the primary acidic center. Its pKa will dictate the compound's charge state at a given pH, which profoundly affects solubility, receptor interaction, and membrane transport.[3][4]

Causality Behind Experimental Choices: Potentiometric titration is chosen for its reliability and direct measurement of pH changes upon addition of a titrant.[3] This method allows for the precise determination of the half-equivalence point, where pH equals the pKa, as described by the Henderson-Hasselbalch equation.[3]

Experimental Protocol: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH) in deionized water.

-

Accurately weigh approximately 20-30 mg of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid.

-

Dissolve the compound in a suitable volume (e.g., 50 mL) of a co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

-

-

Instrument Calibration:

-

Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the temperature of the experiment.[3]

-

-

Titration Procedure:

-

Place the beaker containing the dissolved compound on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

-

Begin stirring to ensure homogeneity.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Veq) from the inflection point of the curve (often found by taking the first derivative of the plot).

-

The pKa is the pH value at the half-equivalence point (Veq / 2).[3]

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) by Shake-Flask Method

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[2] It is typically measured as the partition coefficient (logP) between n-octanol and water. The shake-flask method, though labor-intensive, remains the "gold standard" for its accuracy.[5][6]

Causality Behind Experimental Choices: n-Octanol is used as the organic phase because its properties are believed to be a reasonable surrogate for the lipid bilayers of cell membranes. Pre-saturating each phase with the other is a critical step to prevent volume changes during the experiment, ensuring the system is at equilibrium and the measured concentrations are accurate.[7]

Experimental Protocol: Shake-Flask Method

-

Solvent Preparation:

-

Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 2.0, at least 2 units below the expected pKa).

-

Mix equal volumes of n-octanol and the prepared buffer in a separatory funnel. Shake vigorously and allow the layers to separate completely. This creates pre-saturated n-octanol and pre-saturated buffer.

-

-

Partitioning:

-

Accurately prepare a stock solution of the compound in pre-saturated n-octanol.

-

In a suitable vessel (e.g., a glass vial), combine a precise volume of the stock solution with a precise volume of the pre-saturated buffer (e.g., 2 mL of each).

-

Seal the vessel and shake it gently on a mechanical shaker for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.[8]

-

-

Phase Separation:

-

Centrifuge the vessel at a moderate speed to ensure complete separation of the two phases.[5]

-

-

Quantification:

-

Calculation:

-

The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous buffer]

-

The final value is expressed as its logarithm: logP = log₁₀(P)

-

Caption: Shake-flask workflow for experimental logP determination.

Aqueous Solubility Determination

Aqueous solubility is a prerequisite for absorption and is one of the most significant challenges in drug development.[10][11] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for biopharmaceutical characterization.[6][10]

Causality Behind Experimental Choices: This protocol measures thermodynamic equilibrium solubility, which represents the true saturation point of the compound and is crucial for developing formulations.[12] Using a buffer at a physiologically relevant pH (e.g., 7.4) provides data that is more predictive of in vivo behavior. The 24-48 hour incubation period is necessary to ensure that the dissolution process has reached a true equilibrium between the solid and dissolved states.[8]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

-

Preparation:

-

Prepare a buffer solution at the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

-

-

Equilibration:

-

Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (24-48 hours) to allow the system to reach equilibrium.[8]

-

-

Phase Separation:

-

After equilibration, the suspension must be clarified to separate the dissolved compound from the undissolved solid. This can be done by either:

-

Centrifugation: Spin the vial at high speed to pellet the solid material.

-

Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid adsorption of the compound onto the filter material.[12]

-

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant or filtrate.

-

Dilute the sample with a suitable mobile phase or solvent.

-

Determine the concentration using a validated analytical method like HPLC-UV, comparing the result to a standard curve of known concentrations.

-

-

Result Expression:

-

The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (e.g., µM).

-

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of the compound and for quantifying its concentration in the experimental assays described above.[9][13] For an aromatic carboxylic acid like the topic compound, a reversed-phase HPLC method is typically effective.[14]

Proposed Starting HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Justification: The C18 stationary phase provides hydrophobic retention. The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. A gradient elution is suitable for ensuring the compound elutes with a reasonable retention time and sharp peak shape.[13]

Synthesis of Properties: Implications for Drug Development

The physicochemical profile of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid provides critical insights for its development as a potential therapeutic agent.

Caption: Interplay of physicochemical properties and their impact on drug development.

-

Absorption: With a predicted logP of 2.1 and a TPSA of 63.6 Ų, the compound is expected to have good passive membrane permeability. However, its absorption will likely be pH-dependent. In the low pH of the stomach, the carboxylic acid will be protonated and neutral, favoring absorption. In the higher pH of the intestine, it will be ionized, which may decrease permeability but increase solubility.

-

Distribution: The balanced logP suggests the compound is unlikely to excessively accumulate in adipose tissue, which can be a cause of long half-lives and toxicity.

-

Formulation: The compound's solubility will be a key consideration. Due to the acidic pKa, solubility will be significantly higher at neutral or basic pH compared to acidic pH. This opens up possibilities for formulation strategies, such as the development of a sodium salt form to enhance dissolution and bioavailability.[6]

-

Target Engagement: The molecule's ability to act as both a hydrogen bond donor (via the carboxylic acid) and acceptor (via the carboxyl and ester oxygens) provides multiple points for potential interaction with a biological target. The ionization state, governed by the pKa, will be critical for any ionic interactions within a protein binding site.

Conclusion

4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid presents a promising physicochemical profile for drug discovery, characterized by its compliance with Lipinski's Rule of 5 based on computational predictions. Its key features—an acidic carboxylic acid group, balanced lipophilicity, and moderate polar surface area—are defining characteristics that will govern its ultimate success as a therapeutic candidate. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, a necessary step to transition this molecule from a chemical entity to a potential pharmaceutical asset.

References

-

SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. PubChem. Retrieved from [Link]

-

Garrido, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

-

Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved from [Link]

-

Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

-

University of the West Indies. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-Methoxypropyl)benzoic acid. PubChem. Retrieved from [Link]

-

Vervoort, N., et al. (2003). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]

-

Desamero, R. Z. B., et al. (2017). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ResearchGate. Retrieved from [Link]

-

Vistulu, D., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Al-Degs, Y. S., et al. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

-

Shodor. (n.d.). Case Study: pKa's of Carboxylic Acids. Retrieved from [Link]

-

Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid | C11H10O4 | CID 10608330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. web.williams.edu [web.williams.edu]

- 4. Case Study: pKa's of Carboxylic Acids [shodor.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. helixchrom.com [helixchrom.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. rheolution.com [rheolution.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 14. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

"4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid CAS number and structure"

An In-depth Technical Guide to 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid

This guide provides a comprehensive technical overview of 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid, a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid is a derivative of cinnamic acid, featuring a carboxylic acid group at the para-position of the phenyl ring and a methyl ester at the terminus of the acrylate chain. The (E)-isomer, where the substituents on the double bond are on opposite sides, is the most common and thermodynamically stable form. This specific arrangement provides a rigid, conjugated spacer between two distinct functional groups, making it a highly valuable building block in multi-step organic synthesis.

The definitive identifiers and computed physicochemical properties for this compound are summarized below. This data is crucial for experimental design, including solvent selection, reaction monitoring via chromatography, and theoretical modeling.

Table 1: Compound Identifiers and Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid | [PubChem][1] |

| CAS Number | 160648-26-0 | [PubChem][1] |

| Alternate CAS | 115974-97-5 | [PubChem][1] |

| Molecular Formula | C₁₁H₁₀O₄ | [PubChem][1] |

| Molecular Weight | 206.19 g/mol | [PubChem][1] |

| Canonical SMILES | COC(=O)/C=C/C1=CC=C(C=C1)C(=O)O | [PubChem][1] |

| InChIKey | WNQUXRWZRJWTBX-QPJJXVBHSA-N | [PubChem][1] |

| XLogP3 | 2.1 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem][1] |

| Rotatable Bond Count | 4 | [PubChem][1] |

| Topological Polar Surface Area | 63.6 Ų | [PubChem][1] |

Synthesis and Mechanistic Insight

The synthesis of this compound is most reliably achieved through modern cross-coupling reactions, which offer high yields and stereochemical control. The two most prominent methods are the Heck reaction and the Wittig reaction.

Recommended Synthetic Protocol: The Heck Reaction

The Palladium-catalyzed Heck reaction is the preferred industrial and laboratory-scale method for this transformation. It involves the coupling of an aryl halide with an alkene, in this case, 4-iodobenzoic acid with methyl acrylate. This method is advantageous due to the commercial availability of the starting materials and the high stereoselectivity for the desired (E)-isomer.

Reaction Scheme: 4-Iodobenzoic Acid + Methyl Acrylate → 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid

Causality in Experimental Design:

-

Catalyst: A Palladium(II) source like Palladium(II) acetate is used as a pre-catalyst. In the presence of a phosphine ligand (e.g., triphenylphosphine) and a base, it is reduced in situ to the active Pd(0) species that drives the catalytic cycle.

-

Base: An organic base such as triethylamine (Et₃N) is crucial. It serves to neutralize the hydriodic acid (HI) generated during the reaction, preventing side reactions and regenerating the Pd(0) catalyst for the next cycle.[2]

-

Solvent: A polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and facilitate the high temperatures (typically 80-140 °C) required for efficient coupling.[3][4]

-

Stereoselectivity: The reaction mechanism inherently favors the formation of the trans or (E)-alkene, which minimizes steric hindrance in the key migratory insertion and beta-hydride elimination steps of the catalytic cycle.

Detailed Experimental Protocol:

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-iodobenzoic acid (1.0 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous NMP to dissolve the solids. Subsequently, add methyl acrylate (1.5 eq) and triethylamine (2.0 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodobenzoic acid is consumed (typically 4-8 hours).

-

Workup and Isolation: Cool the mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid. This will protonate the carboxylate and precipitate the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Diagram of Synthetic Workflow:

Caption: Heck Reaction Workflow.

Alternative Synthetic Route: The Wittig Reaction

An alternative, powerful method for alkene synthesis is the Wittig reaction.[5] This route involves the reaction of 4-formylbenzoic acid with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate.[6] The strong thermodynamic driving force—formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide—ensures a high conversion to the product.[7] This method is also highly selective for the (E)-isomer due to the use of a stabilized ylide.[6]

Spectroscopic Characterization (Predicted)

While experimental spectra should always be acquired for confirmation, the structure of 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets in the aromatic region (~7.6-8.1 ppm). They will appear as an AA'BB' system due to the para-substitution. The protons ortho to the carboxylic acid will be further downfield.

-

Vinyl Protons: Two doublets in the alkene region (~6.5 and ~7.7 ppm). A large coupling constant (J ≈ 16 Hz) is expected, which is characteristic of a trans (E) configuration.

-

Methoxy Protons: A sharp singlet at ~3.8 ppm, integrating to 3 protons.

-

Carboxylic Acid Proton: A broad singlet, typically >12 ppm, which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Two signals in the downfield region (~166-172 ppm) corresponding to the ester and carboxylic acid carbons.

-

Aromatic & Vinyl Carbons: Multiple signals between ~118-145 ppm.

-

Methoxy Carbon: A signal around ~52 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ for the carboxylic acid O-H.

-

C=O Stretch: Two distinct, strong absorptions. One around 1710-1730 cm⁻¹ for the α,β-unsaturated ester and another around 1680-1700 cm⁻¹ for the aromatic carboxylic acid.

-

C=C Stretch: Absorptions around 1640 cm⁻¹ (alkene) and ~1600 cm⁻¹ (aromatic).

-

C-O Stretch: Strong bands in the 1100-1300 cm⁻¹ region.

-

Applications in Drug Development and Materials Science

The utility of this compound stems from its bifunctional nature. The carboxylic acid and methyl ester groups offer two chemically distinct handles for further elaboration, while the rigid, conjugated core provides a well-defined spatial orientation.

Intermediate for Pharmaceutical Synthesis

This molecule is a documented intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Patent literature reveals its use as a key building block for:

-

6-Aminoisoquinoline Compounds: These scaffolds are investigated for various therapeutic targets.[8]

-

HDAC Inhibitors: Histone deacetylase inhibitors are a class of compounds explored for cancer therapy.[8]

-

PGD2 Receptor Antagonists: These are developed for the treatment of inflammatory diseases.[8]

The synthetic strategy often involves first modifying the carboxylic acid (e.g., via amide coupling) and then hydrolyzing the methyl ester to reveal a second carboxylic acid for another transformation, or vice versa. This orthogonal reactivity is a cornerstone of modern medicinal chemistry.

Bifunctional Linker and Monomer

Beyond pharmaceuticals, the compound serves as an excellent bifunctional linker or monomer in materials science. The rigid backbone is ideal for creating well-ordered structures in polymers, metal-organic frameworks (MOFs), or liquid crystals. The two functional groups can be used to connect different molecular units or to anchor the molecule to a surface.

Diagram of Application Logic:

Caption: Role as a Bifunctional Building Block.

Safety and Handling

As a laboratory chemical, 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid should be handled with appropriate care.

-

GHS Hazard Statements: According to data aggregated by the European Chemicals Agency (ECHA), this compound is associated with the following warnings[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.[8]

-

Conclusion

4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid is a well-defined organic compound with significant potential as a building block and intermediate. Its synthesis is readily achievable through robust and selective methods like the Heck reaction. The presence of two orthogonally reactive functional groups on a rigid, conjugated framework makes it a valuable tool for constructing complex molecular architectures for drug discovery and advanced materials. Proper understanding of its synthesis, properties, and handling is key to unlocking its full potential in research and development.

References

-

Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Understanding the Wittig Reaction: Applications of Methyl(triphenylphosphoranylidene)acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

(a) Scheme of the Heck reaction coupling iodobenzene to methyl acrylate... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Köhler, K., Heidenreich, R. G., Soomro, S. S., & Pröckl, S. S. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry: A European Journal, 6(5), 843-848. [Link]

-

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

YB-258 (160648-26-0, MFCD13659447). (n.d.). Parkway Scientific. Retrieved January 15, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Massachusetts. Retrieved January 15, 2026, from [Link]

-

Heck reaction between iodobenzene and methyl acrylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

A Solvent Free Wittig Reaction. (n.d.). University of Wisconsin-River Falls. Retrieved January 15, 2026, from [Link]

Sources

- 1. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid | C11H10O4 | CID 10608330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. nbinno.com [nbinno.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. 160648-26-0|4-(3-Methoxy-3-oxoprop-1-enyl)benzoic acid: In Stock [parkwayscientific.com]

Spectroscopic Characterization of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid: A Technical Guide

Introduction

4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, also known as methyl (E)-3-(4-carboxyphenyl)acrylate, is a bifunctional organic compound with significant potential in medicinal chemistry and materials science. Its structure incorporates a para-substituted benzoic acid, a functionality prevalent in numerous pharmaceuticals, and a methyl acrylate group, a versatile Michael acceptor and a precursor for polymerization. The precise characterization of this molecule is paramount for its application in drug design, synthesis of novel polymers, and as a building block in organic synthesis. This technical guide provides a comprehensive analysis of the spectroscopic data (NMR, IR, and MS) for 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, offering researchers and drug development professionals a detailed reference for its identification and characterization.

Molecular Structure and Key Features

The structure of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid (C₁₁H₁₀O₄, Molecular Weight: 206.19 g/mol ) is characterized by a central benzene ring substituted at the 1- and 4-positions.[1] One substituent is a carboxylic acid group, and the other is a methyl acrylate moiety in the (E)-configuration. This specific stereochemistry is crucial as it influences the molecule's overall shape and reactivity.

Caption: Molecular structure of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is expected to show distinct signals for the aromatic, vinylic, and methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.0 | Doublet | 2H | Ar-H (ortho to COOH) |

| ~7.8 | Doublet | 2H | Ar-H (ortho to acrylate) |

| ~7.7 | Doublet | 1H | Vinylic-H (β to COOR) |

| ~6.6 | Doublet | 1H | Vinylic-H (α to COOR) |

| 3.75 | Singlet | 3H | -OCH₃ |

Interpretation and Rationale:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding with the solvent (DMSO-d₆) and strong deshielding.

-

Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' splitting pattern. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded and appear at a lower field (~8.0 ppm) compared to the protons ortho to the acrylate group (~7.8 ppm).

-

Vinylic Protons: The two vinylic protons of the acrylate moiety are diastereotopic and will appear as doublets. The proton beta to the ester carbonyl group is expected to be further downfield (~7.7 ppm) due to resonance deshielding. The trans-coupling constant (³J) between these two protons is anticipated to be in the range of 15-18 Hz, which is characteristic of an (E)-alkene.

-

Methoxy Protons: The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.75 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (Carboxylic Acid) |

| ~166.5 | C=O (Ester) |

| ~143.0 | Vinylic-C (β to COOR) |

| ~139.0 | Ar-C (ipso, attached to acrylate) |

| ~132.0 | Ar-C (ipso, attached to COOH) |

| ~130.0 | Ar-CH (ortho to COOH) |

| ~128.0 | Ar-CH (ortho to acrylate) |

| ~120.0 | Vinylic-C (α to COOR) |

| ~52.0 | -OCH₃ |

Interpretation and Rationale:

-

Carbonyl Carbons: The two carbonyl carbons of the carboxylic acid and the methyl ester are expected to have the most downfield chemical shifts, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The four distinct aromatic carbons will have chemical shifts in the aromatic region (120-140 ppm). The ipso-carbons attached to the substituents will be deshielded.

-

Vinylic Carbons: The two vinylic carbons will have distinct chemical shifts, with the β-carbon being more downfield than the α-carbon.

-

Methoxy Carbon: The carbon of the methoxy group is expected to appear at a characteristic upfield position around 52.0 ppm.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1715 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1635 | Medium | C=C stretch (Alkene) |

| ~1605, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1300 | Strong | C-O stretch (Ester and Carboxylic Acid) |

| ~980 | Medium | =C-H bend (trans-Alkene) |

Interpretation and Rationale:

-

O-H Stretch: The carboxylic acid O-H bond will give a very broad absorption band in the region of 3300-2500 cm⁻¹ due to strong hydrogen bonding.

-

C=O Stretches: Two distinct strong carbonyl absorption bands are expected. The ester carbonyl will likely appear at a slightly higher wavenumber (~1715 cm⁻¹) than the carboxylic acid carbonyl (~1690 cm⁻¹), which is broadened and shifted to a lower frequency due to dimerization through hydrogen bonding.

-

C=C Stretches: The alkene C=C stretch is expected around 1635 cm⁻¹. The aromatic C=C stretching vibrations will appear as a pair of bands around 1605 and 1500 cm⁻¹.

-

C-O Stretches: Strong C-O stretching bands for both the ester and carboxylic acid groups will be present in the fingerprint region, around 1300 cm⁻¹.

-

Out-of-Plane Bending: A key feature for confirming the (E)-stereochemistry of the alkene is the out-of-plane =C-H bending vibration, which is expected to be a medium intensity band around 980 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 175 | [M - OCH₃]⁺ |

| 147 | [M - COOCH₃]⁺ |

| 129 | [M - COOH - OCH₃]⁺ |

| 102 | [C₇H₆O]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 206, corresponding to the molecular weight of the compound.

-

Key Fragmentations:

-

Loss of a methyl radical (•CH₃) from the methoxy group would result in a fragment at m/z 191.

-

Loss of a methoxy radical (•OCH₃) would give a fragment at m/z 175.

-

Cleavage of the ester group could lead to the loss of a carbomethoxy radical (•COOCH₃), resulting in a fragment at m/z 147.

-

Further fragmentation pathways involving the loss of the carboxylic acid group and parts of the acrylate chain would lead to the other observed ions.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40 to 300 amu.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, offers a valuable resource for the unambiguous identification and characterization of this important molecule. Researchers and scientists in the fields of drug discovery and materials science can utilize this guide to interpret their experimental findings and ensure the structural integrity of their synthesized compounds.

References

-

PubChem. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. National Center for Biotechnology Information. [Link][1]

Sources

"solubility of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid in different solvents"

An In-depth Technical Guide to the Solubility of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Introduction

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a bifunctional organic molecule possessing both a carboxylic acid and a methyl ester group, linked by an alkene chain to a central benzene ring.[1] Its structure suggests potential as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research, where such intermediates are crucial.[2][3] A thorough understanding of its solubility profile across a range of solvents is a prerequisite for its effective use in synthesis, purification, formulation, and quality control.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While direct, quantitative solubility data for this specific molecule is not extensively published, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to predict its solubility behavior. Furthermore, it outlines robust, field-proven experimental protocols for researchers to generate precise solubility data in their own laboratories.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, with the molecular formula C₁₁H₁₀O₄, possesses distinct regions of varying polarity that dictate its interactions with different solvents.[1]

-

Polar, Protic & Acidic Group: The carboxylic acid (-COOH) is a highly polar group capable of acting as a hydrogen bond donor and acceptor. Its acidic nature means it can be deprotonated in basic solutions to form a highly soluble carboxylate salt.

-

Polar, Aprotic Group: The methyl ester (-COOCH₃) is also polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Non-Polar Framework: The benzene ring and the ethenyl bridge (-CH=CH-) constitute the non-polar backbone of the molecule. This region favors interactions with non-polar or moderately polar solvents through van der Waals forces.

A summary of its key computed properties is presented below.

Table 1: Physicochemical Properties of 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₄ | PubChem[1] |

| Molecular Weight | 206.19 g/mol | PubChem[1] |

| IUPAC Name | 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Caption: Functional group analysis of the target molecule.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. It states that substances with similar intermolecular forces are likely to be soluble in one another.[4]

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents readily dissolve polar solutes. The energy released from forming strong solute-solvent interactions (like hydrogen bonds) compensates for the energy required to break the solute-solute and solvent-solvent interactions. Given the presence of both a carboxylic acid and an ester group, the target molecule is expected to exhibit some solubility in polar protic solvents.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents have dipole moments but lack acidic protons. They are effective at dissolving polar compounds that can act as hydrogen bond acceptors. The carbonyl oxygens in the target molecule will interact favorably with these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. They are most effective at dissolving non-polar solutes. The significant non-polar backbone of the target molecule suggests some solubility in these solvents, although the polar functional groups will limit it.

Predicted Qualitative Solubility Profile

Based on the structural analysis and data from analogous compounds like 4-methoxybenzoic acid and 4-(phenylcarbonyl)benzoic acid, a qualitative solubility profile can be predicted.[5][6] This serves as an essential starting point for solvent selection in experimental work such as synthesis and purification.

Table 2: Predicted Qualitative Solubility at Ambient Temperature

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water | Sparingly Soluble | The polar -COOH and -COOCH₃ groups are countered by the large non-polar benzene ring and hydrocarbon chain. Solubility is expected to be low but to increase significantly with temperature and in basic pH.[5][7] |

| Methanol / Ethanol | Soluble | The alkyl portion of the alcohol has favorable interactions with the non-polar part of the molecule, while the hydroxyl group forms strong hydrogen bonds with the carboxylic acid and ester.[5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful, highly polar solvent capable of disrupting the solute lattice and solvating both polar and non-polar moieties effectively. Similar benzoylbenzoic acids show high solubility in DMSO.[6] |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is an excellent solvent for this class of compounds.[6] | |

| Acetone | Soluble | Acetone's polarity is sufficient to interact with the ester and acid groups, making it a good candidate solvent.[5] | |

| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate is expected to be a good solvent, balancing polarity with non-polar character.[5] | |

| Non-Polar | Toluene | Slightly Soluble | The aromatic ring of toluene will have favorable π-stacking interactions with the benzene ring of the solute, but it is poor at solvating the highly polar functional groups.[5] |

| Hexane / Heptane | Insoluble | The large polarity mismatch between the solute's functional groups and the non-polar alkane will prevent significant dissolution. | |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Highly Soluble | The carboxylic acid will be deprotonated to form the sodium 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoate salt, which is ionic and therefore highly water-soluble.[4] |

| | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a weaker base, NaHCO₃ will still react with the sufficiently acidic carboxylic acid to form the soluble salt.[8] |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[9] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Caption: Isothermal shake-flask experimental workflow.

Detailed Methodology:

-

Materials & Equipment:

-

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid (high purity).

-

Selected solvents (analytical grade).

-

Scintillation vials or sealed flasks.

-

Temperature-controlled orbital shaker/incubator.

-

Syringes and syringe filters (0.45 µm).

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

Validated analytical instrument (e.g., HPLC with a UV detector).

-

-

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (typically 48-72 hours) to ensure equilibrium is reached. To validate this, samples can be taken at different time points (e.g., 24, 48, 72 hours); equilibrium is confirmed when the measured solubility no longer changes over time.

-

Phase Separation: After agitation, allow the vials to rest in a temperature-controlled bath (at the same temperature as equilibration) for at least 24 hours to allow for complete sedimentation of the excess solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Use a syringe equipped with a suitable filter to prevent any undissolved solid particles from being transferred.

-

Quantification: Immediately weigh and/or dilute the collected sample with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a pre-calibrated and validated analytical method like HPLC-UV.

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature.

-

Application: Solvent Selection for Recrystallization

A primary application of solubility data is in designing purification protocols, such as recrystallization.[7][10] An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a low temperature.[7][11]

Based on the predicted profile, a mixture of ethanol and water or ethyl acetate and heptane could be excellent solvent systems for recrystallization. Water alone may also be suitable, given that many benzoic acid derivatives are significantly more soluble in hot water than in cold.[10]

Caption: General workflow for purification by recrystallization.

Conclusion

While quantitative solubility data for 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid requires experimental determination, a robust predictive framework can be established based on its molecular structure. The presence of both polar, hydrogen-bonding functional groups and a non-polar aromatic core suggests a nuanced solubility profile, with high solubility in polar aprotic solvents like DMSO and DMF, good solubility in alcohols, and limited solubility in water and non-polar hydrocarbons. The protocols detailed in this guide provide researchers with the necessary tools to generate reliable, quantitative data, enabling the effective use of this compound in drug discovery and materials science applications.

References

- Benchchem. solubility profile of 4-methoxybenzoic acid in different solvents. Benchchem.

- Chem-Impex. 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. Chem-Impex.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Benchchem. 4-Methoxybenzoic acid recrystallization solvent selection and issues. Benchchem.

- Cayman Chemical. PRODUCT INFORMATION. Cayman Chemical.

- PubChem. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. PubChem.

- Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. Chemixl Intermediates Pvt. Ltd.

- Recrystallization of Benzoic Acid.

- Solubility of Organic Compounds. (2023).

- The Recrystallization of Benzoic Acid.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Zhang, C., et al. (2025). The solubility of benzoic acid in seven solvents. ResearchGate.

- Li, J., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- jezdez1. (2022). Recrystallisation of benzoic acid. YouTube.

- Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

- 1. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid | C11H10O4 | CID 10608330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemixl.com [chemixl.com]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a cinnamic acid derivative of interest in pharmaceutical and materials science research. Lacking direct experimental data in the public domain for this specific molecule, this guide synthesizes information from closely related analogues to predict its thermal behavior. We will explore the principal degradation pathways, including decarboxylation and ester hydrolysis, and detail the analytical methodologies requisite for a thorough stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the thermal liabilities of this and structurally similar compounds.

Introduction: Structural Context and Predicted Significance

4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, with the chemical formula C₁₁H₁₀O₄, is a derivative of trans-cinnamic acid.[1] Its structure is characterized by a para-substituted benzoic acid and a methyl ester-terminated acrylic acid side chain. This arrangement of functional groups—a carboxylic acid and a methyl ester—suggests a susceptibility to specific thermal degradation pathways that are critical to understand for applications in drug development and materials science.[2] The stability of such compounds is paramount, as degradation can lead to loss of efficacy, formation of potentially toxic impurities, and altered physicochemical properties.

The cinnamic acid core is a widely occurring natural product, and its derivatives are known for a range of pharmacological activities.[3] The thermal behavior of this core structure is therefore of significant academic and industrial interest.

Predicted Thermal Degradation Pathways

The thermal degradation of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is anticipated to proceed through two primary, and potentially competing, pathways: decarboxylation of the carboxylic acid moiety and hydrolysis of the methyl ester.

Pathway A: Decarboxylation

Decarboxylation is a common thermal degradation route for carboxylic acids.[4] In the context of cinnamic acids, this reaction leads to the formation of styrene derivatives.[3] The presence of substituents on the aromatic ring can significantly influence the rate of decarboxylation. For instance, a 4-methoxy substituent on cinnamic acid has been shown to lower the activation energy of this process.[5] While our target molecule has a 4-carboxy substituent, the electronic effects of this group will modulate the stability of the vinylbenzoic acid intermediate.

The proposed decarboxylation mechanism is illustrated below:

Caption: Predicted decarboxylation of the target molecule.

Pathway B: Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis, particularly in the presence of water, which can be ambient moisture or residual solvent. This reaction can be catalyzed by either acid or base.[2][6][7][8] The carboxylic acid group within the molecule itself could potentially act as an intramolecular acid catalyst, although this is less likely to be a primary thermal degradation route in a solid state unless significant moisture is present. The product of hydrolysis would be the corresponding dicarboxylic acid, terephthalic acid monoacrylate.

Caption: Predicted ester hydrolysis of the target molecule.

Recommended Experimental Workflow for Thermal Analysis

A multi-faceted approach employing several thermal analysis techniques is essential for a comprehensive understanding of the thermal stability and degradation kinetics.

Thermogravimetric Analysis (TGA)

TGA is the foundational technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid into a ceramic or aluminum TGA pan.

-

Atmosphere: Perform initial runs under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to isolate thermal decomposition from oxidative degradation. Subsequent runs in an oxidative atmosphere (e.g., air at 50 mL/min) can be performed for comparison.

-

Heating Program: Heat the sample from ambient temperature to 600 °C at multiple heating rates (e.g., 10, 15, and 20 °C/min). The use of multiple heating rates is recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) for robust kinetic analysis.[9][10]

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

-

Use model-free kinetic methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) to determine the activation energy (Ea) of the decomposition process(es).[11]

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions (e.g., melting, crystallization) and thermal events like decomposition.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere.

-

Heating Program:

-

Heat the sample from ambient to a temperature above its melting point at a controlled rate (e.g., 10 °C/min).

-

Cool the sample back to ambient temperature.

-

Perform a second heating cycle to observe the glass transition and any changes in melting behavior after the initial thermal history.

-

-

Data Analysis:

-

Determine the melting point (Tm) and enthalpy of fusion (ΔHf).

-

Identify any exothermic peaks that may correspond to decomposition events.

-

Hyphenated Techniques: TGA-MS/FTIR

To identify the gaseous byproducts of decomposition, coupling TGA with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) is highly recommended.

Protocol:

-